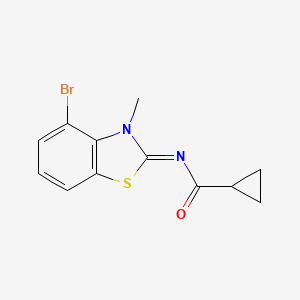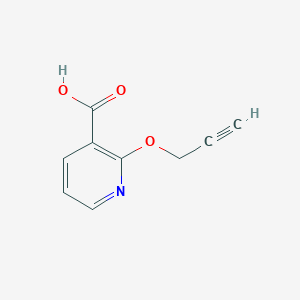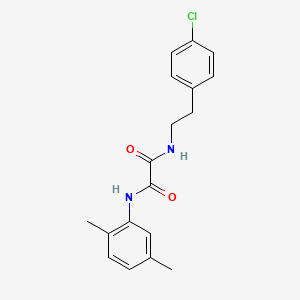
N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxalamide derivatives, including compounds similar to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, involves novel synthetic approaches that allow for the creation of these complex molecules. A notable method involves acid-catalyzed rearrangements of oxiranes leading to the formation of oxalamides, showcasing the versatility and creativity in synthetic organic chemistry (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of the oxalamide group, which significantly influences the compound's physical and chemical properties. Studies on similar compounds reveal complex molecular arrangements and supramolecular networks formed through hydrogen bonding and other non-covalent interactions, contributing to their structural stability and functionality (Lee, 2010).
Wissenschaftliche Forschungsanwendungen
Catalysis
- Copper-Catalyzed Alkyne-Aryl Halide Coupling : A study by Chen et al. (2023) shows that a related oxalamide, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), is an effective ligand for copper-catalyzed coupling reactions of aryl halides with alkynes. This process is efficient at relatively low temperatures and can be used to form diverse internal alkynes (Chen et al., 2023).
Organic Synthesis
- Novel Synthetic Approach for Oxalamides : Mamedov et al. (2016) developed a one-pot synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is simple, high yielding, and useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Medical Research
- HIV-1 Primary Isolate Neutralization : A compound structurally similar to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, known as NBD-556, was studied by Yoshimura et al. (2010). It reportedly blocks the interaction between HIV-1 gp120 and its receptor CD4, enhancing the binding of anti-gp120 monoclonal antibodies. This research suggests potential applications in HIV-1 treatment (Yoshimura et al., 2010).
Environmental Chemistry
- Degradation of Antimicrobial Compounds : Li et al. (2020) explored the UV and UV/persulfate advanced oxidation processes for degrading 4-Chloro-3,5-dimethylphenol (PCMX), a compound structurally related to the one . This study provides insights into efficient degradation pathways for such compounds in water treatment (Li et al., 2020).
Material Science
- Nonlinear Optical Properties : Murthy et al. (2013) synthesized novel oxazol-5-ones, structurally related to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, to investigate their third-order nonlinear optical properties. Such compounds have potential applications in the field of optical limiting (Murthy et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(19)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCGDBJPXVNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)
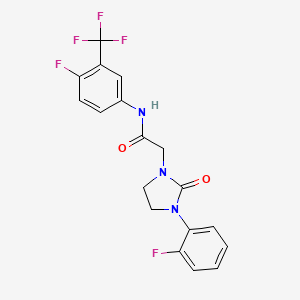

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)

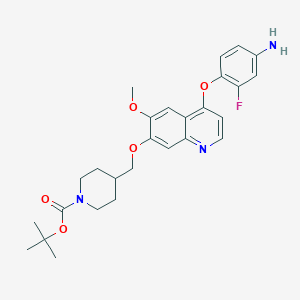
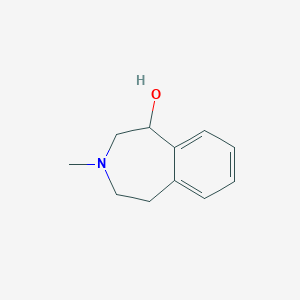

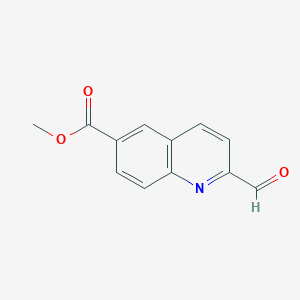
![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)
